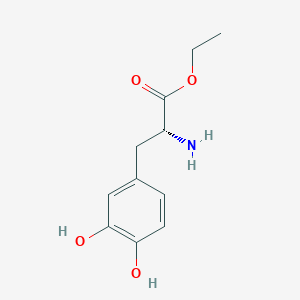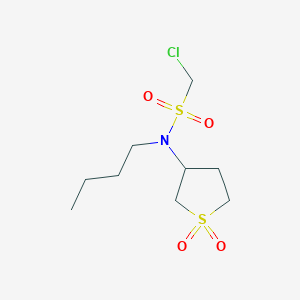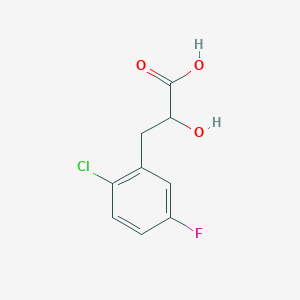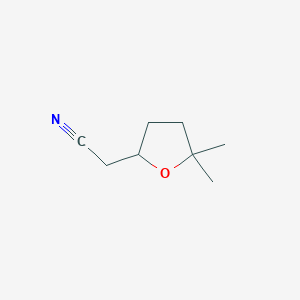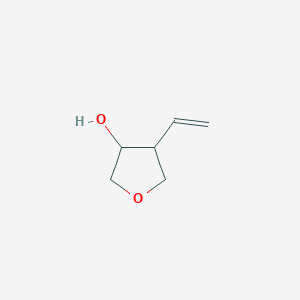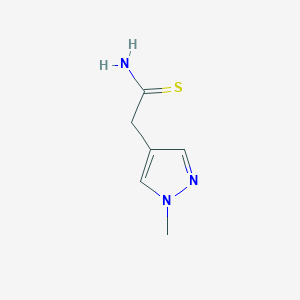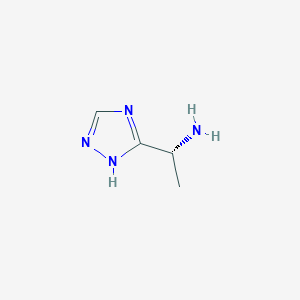
(R)-1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine is a chiral compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Ethan-1-amine Group: This step may involve the reduction of a corresponding nitrile or amide precursor.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine may involve:
Large-scale Cyclization Reactions: Utilizing efficient catalysts and optimized reaction conditions to maximize yield.
Purification Processes: Including crystallization and chromatography to ensure the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The triazole ring can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction of the triazole ring or the ethan-1-amine group can lead to various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Including lithium aluminum hydride or catalytic hydrogenation.
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products
Oxidation Products: N-oxides of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or ethan-1-amine group.
Substitution Products: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with triazole-containing substrates.
Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug design, particularly for antifungal or anticancer agents.
Industry
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ®-1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine: The racemic mixture containing both enantiomers.
Uniqueness
®-1-(4H-1,2,4-Triazol-3-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or racemic mixture.
Propiedades
Fórmula molecular |
C4H8N4 |
|---|---|
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(1R)-1-(1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C4H8N4/c1-3(5)4-6-2-7-8-4/h2-3H,5H2,1H3,(H,6,7,8)/t3-/m1/s1 |
Clave InChI |
IMLWJUNNDJGOPB-GSVOUGTGSA-N |
SMILES isomérico |
C[C@H](C1=NC=NN1)N |
SMILES canónico |
CC(C1=NC=NN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




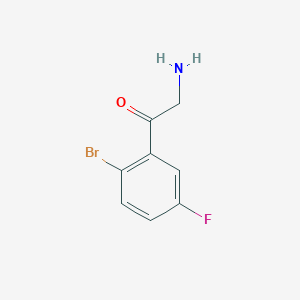

![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)


